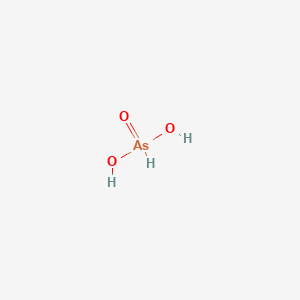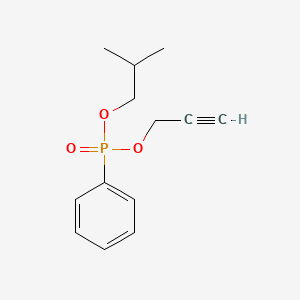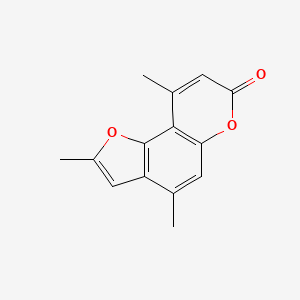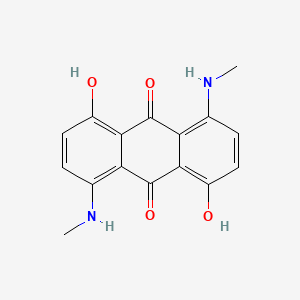
活性染料蓝 26
描述
Synthesis Analysis
The synthesis of C.I. Disperse Blue and related dyes involves complex chemical reactions, aiming to achieve dyes with specific properties such as high thermal stability and desired color characteristics. Diester/diurethane tethered azo disperse dyes, for instance, were synthesized through reactions involving the hydroxyl group in disperse dyes and various agents, leading to dyes with improved fastness properties due to moderately increased molecular sizes (Feng et al., 2016).
Molecular Structure Analysis
The molecular structure of C.I. Disperse dyes, including Blue 26, reveals insights into their interaction and stability on fabrics. For example, C.I. Disperse Blue 79, a related compound, was shown to have a quasi-planar structure with significant intra- and intermolecular hydrogen bonds stabilizing its molecular conformation and packing in the crystal structure (Park et al., 2002). Such structural characteristics are pivotal for the dye's performance and application.
Chemical Reactions and Properties
The chemical and sediment-mediated reduction of Disperse Blue 79 has been studied, showing that it can undergo transformation in anoxic sediment environments, hinting at potential environmental impacts and degradation pathways for these dyes (Weber & Adams, 1995). These reactions are crucial for understanding the lifecycle and environmental fate of such dyes.
Physical Properties Analysis
The physical properties, such as solubility in supercritical carbon dioxide, have been a subject of study for disperse dyes, revealing the conditions under which these dyes can be effectively used in dyeing processes with minimal environmental impact. The solubility of C.I. Disperse dyes in supercritical CO2 varies with temperature and pressure, affecting their application in supercritical fluid dyeing technologies (Zheng et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other substances and stability, are essential for determining the dyeing process's conditions and the dye's performance on fabrics. Studies on the genotoxicity of C.I. Disperse Blue 291, a similar azo dye, indicate its potential mutagenic effects, emphasizing the importance of understanding the chemical properties and health implications of these dyes (Fernandes et al., 2019).
科学研究应用
1. Digital Textile Printing
- Methods of Application: A blocked isocyanate functional group is introduced into the dye to enhance binding to the fabric. Fabrics coated with the new reactive disperse dyes, including PET, nylon, and cotton, are printed at 190 °C, 200 °C, and 210 °C using thermal transfer equipment .
- Results: The synthesized DHP-A dye on cotton at 210 °C had a color strength of 2.1, which was higher than that of commercial dyes and other synthesized dyes. The washing and light fastness values on cotton were also higher than those of commercial dyes .
2. Dyeing Performance in Non-Aqueous Media
- Application Summary: C.I. Disperse blue 26 is used to improve dyeing uptake in a non-aqueous media dyeing system. The dyeing properties of two disperse dyes with N-acetoxyethyl group were compared with commercial dye C.I. Disperse Blue 257 (B257) in D5 non-aqueous medium .
- Methods of Application: The solubility, dyeing uptake, K/S value, building-up property, leveling performance, and color-fastness of the dyes were investigated. The fabrics showed high color strength, good levelness, and better washing and rubbing fastness properties due to the introduction of bis-N-acetoxyethyl groups .
- Results: The dyes with bis-N-acetoxyethyl groups exhibited lower solubility than that of B257 with bis-N-methoxyethyl groups in the non-aqueous media system, resulting in increased dye adsorption on polyester fibers and high dyeing uptake .
3. Contact Allergy Prevention
- Application Summary: Disperse Blue dyes, especially 106 and 124, are common causes of contact allergy . C.I. Disperse blue 26, being a different compound, could potentially be used as an alternative in products to prevent allergic reactions.
4. High-Performance Liquid Chromatography (HPLC) Column Separation
- Application Summary: C.I. Disperse Blue 60, a similar dye to C.I. Disperse blue 26, has been used in HPLC column separation . It’s plausible that C.I. Disperse blue 26 could have similar applications.
5. Contact Allergy Prevention
- Application Summary: Disperse Blue dyes, especially 106 and 124, are common causes of contact allergy . C.I. Disperse blue 26, being a different compound, could potentially be used as an alternative in products to prevent allergic reactions.
6. High-Performance Liquid Chromatography (HPLC) Column Separation
属性
IUPAC Name |
1,5-dihydroxy-4,8-bis(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c1-17-7-3-5-9(19)13-11(7)15(21)14-10(20)6-4-8(18-2)12(14)16(13)22/h3-6,17-20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNPGWYVNZKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2063212 | |
| Record name | C.I. Disperse Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Disperse blue 26 | |
CAS RN |
3860-63-7 | |
| Record name | Disperse Blue 26 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3860-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003860637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 26 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2063212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxy-4,8-bis(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.250 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(1,3-Dioxo-2-isoindolyl)propylamino]-2-methylisoindole-1,3-dione](/img/structure/B1211825.png)
![4-amino-N5-[2-(2-methoxyethylamino)-1-(5-methyl-2-furanyl)-2-oxoethyl]-N5-(thiophen-2-ylmethyl)isothiazole-3,5-dicarboxamide](/img/structure/B1211826.png)
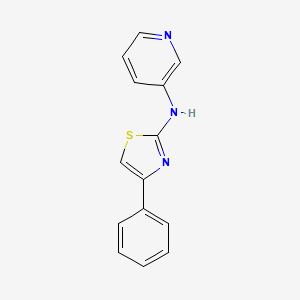
![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

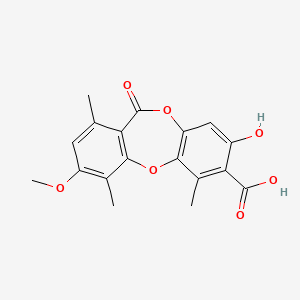
![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1211833.png)
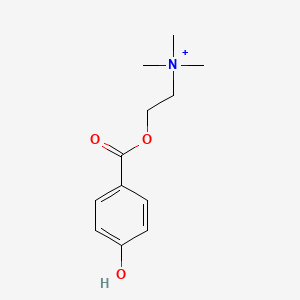
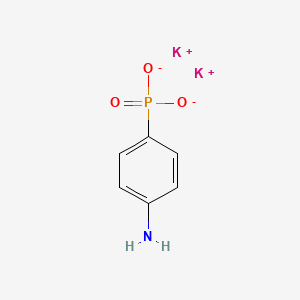
![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)-1-phenylethyl]pyridine dihydrochloride](/img/structure/B1211839.png)
